

Initial Investigation of Centromere Protein B (CENPB) in Disease Models: A Technical Guide

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Compound of Interest

Compound Name: *CENPB Human Pre-designed
siRNA Set A*

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Executive Summary

Centromere Protein B (CENPB) is a fundamental component of the centromere, critical for proper chromosome segregation during cell division. Emerging evidence has implicated dysregulation of CENPB in the pathogenesis of various diseases, most notably cancer and autoimmune disorders. This technical guide provides an in-depth overview of the initial investigative methodologies and key findings related to CENPB in disease models. It summarizes quantitative data, details experimental protocols, and visualizes complex biological pathways and workflows to support further research and therapeutic development targeting CENPB.

CENPB in Oncogenesis

CENPB has been identified as a multifaceted player in tumorigenesis, with its expression frequently upregulated in several cancers, including hepatocellular carcinoma (HCC), breast cancer, lung cancer, and gastric cancer. Elevated CENPB levels often correlate with more advanced tumor stages, higher pathological grades, and poorer patient prognosis, suggesting its potential as a biomarker and therapeutic target.

Role in Hepatocellular Carcinoma (HCC)

In HCC, CENPB has been shown to act as an oncogenic factor. Studies have demonstrated that CENPB mRNA and protein levels are significantly elevated in HCC tissues compared to adjacent normal tissues. This increased expression is associated with shorter overall survival (OS) and recurrence-free survival (RFS). Knockdown of CENPB in HCC cell lines leads to a significant inhibition of cell proliferation and invasion.

A key regulatory mechanism involves the microRNA miR-29a, which directly targets CENPB. In HCC cells, miR-29a expression is downregulated, leading to the upregulation of its target, CENPB, and subsequent promotion of cancer progression.

Involvement in Breast Cancer

In breast cancer, CENPB expression has been linked to malignant cell proliferation. Overexpression of CENPB mRNA has been observed in the majority of breast cancer tissues when compared to normal adjacent tissues. Interestingly, while high expression of some centromere proteins correlates with a poor prognosis, high expression of CENPB has been associated with a more favorable prognosis in some studies, suggesting a complex, context-dependent role.

CENPB has also been implicated in the response to chemotherapy through its interaction with the PI3K/Akt/mTOR signaling pathway.

Quantitative Data on CENPB Expression in Cancer

The following tables summarize the key quantitative findings regarding CENPB expression in cancer models.

Cancer Type	Finding	Quantitative Data	Reference
Hepatocellular Carcinoma (HCC)	Upregulated CENPB mRNA in HCC tissues vs. adjacent normal tissues.	Data from TCGA, GSE54236, and GSE76427 datasets.	
Hepatocellular Carcinoma (HCC)	Correlation of high CENPB protein expression with clinicopathological features in 490 patients.	Positive correlation with tumor size, TNM staging, and serum AFP levels.	
Hepatocellular Carcinoma (HCC)	Prognostic value of CENPB expression.	High CENPB mRNA and protein levels are independent risk factors for poorer OS and RFS.	
Breast Cancer	Overexpression of CENPB mRNA in breast cancer tissues.	87.1% of 31 samples showed overexpression compared to normal tissue.	
Breast Cancer	Prognostic significance of CENPB expression.	High CENPB expression was associated with a favorable prognosis for distant relapse-free survival (DRFS).	

CENPB in Autoimmune Diseases

CENPB is a major autoantigen, and antibodies targeting it are a hallmark of certain autoimmune diseases, particularly those within the scleroderma spectrum.

Scleroderma and CREST Syndrome

Anti-centromere antibodies (ACAs), which predominantly target CENPB, are highly associated with limited cutaneous systemic sclerosis (lcSSc), also known as CREST syndrome (Calcinosis, Raynaud's phenomenon, Esophageal dysmotility, Sclerodactyly, Telangiectasias). The presence of anti-CENPB antibodies can be a valuable diagnostic marker for these conditions. Interestingly, in patients with systemic sclerosis, the presence of anti-CENPB antibodies is often associated with a lower risk of developing interstitial lung disease.

Other Autoimmune Conditions

Anti-CENPB antibodies can also be detected in other autoimmune diseases, including primary biliary cholangitis, systemic lupus erythematosus (SLE), and rheumatoid arthritis, although at a lower frequency.

Quantitative Data on Anti-CENPB Antibodies in Autoimmune Disease

Disease	Finding	Quantitative Data	Reference
Limited Cutaneous Systemic Sclerosis (lcSSc) / CREST Syndrome	High prevalence of anti-CENPB antibodies.	Detected in a high percentage of patients.	
Systemic Sclerosis (SSc)	Protective association of anti-CENPB antibodies against interstitial lung disease (ILD).	ILD was less frequent in AC-3 (anti-centromere antibody positive) patients (10.5%) compared to non-AC-3 patients (54.2%).	
Systemic Lupus Erythematosus (SLE) and Rheumatoid Arthritis (RA)	Lower frequency of anti-CENPB antibodies.	Abnormal levels in 4% of SLE and 3% of RA patients.	

CENPB in Animal Models

The generation of CENPB knockout mice has provided valuable insights into its in vivo functions.

Phenotype of CENPB Knockout Mice

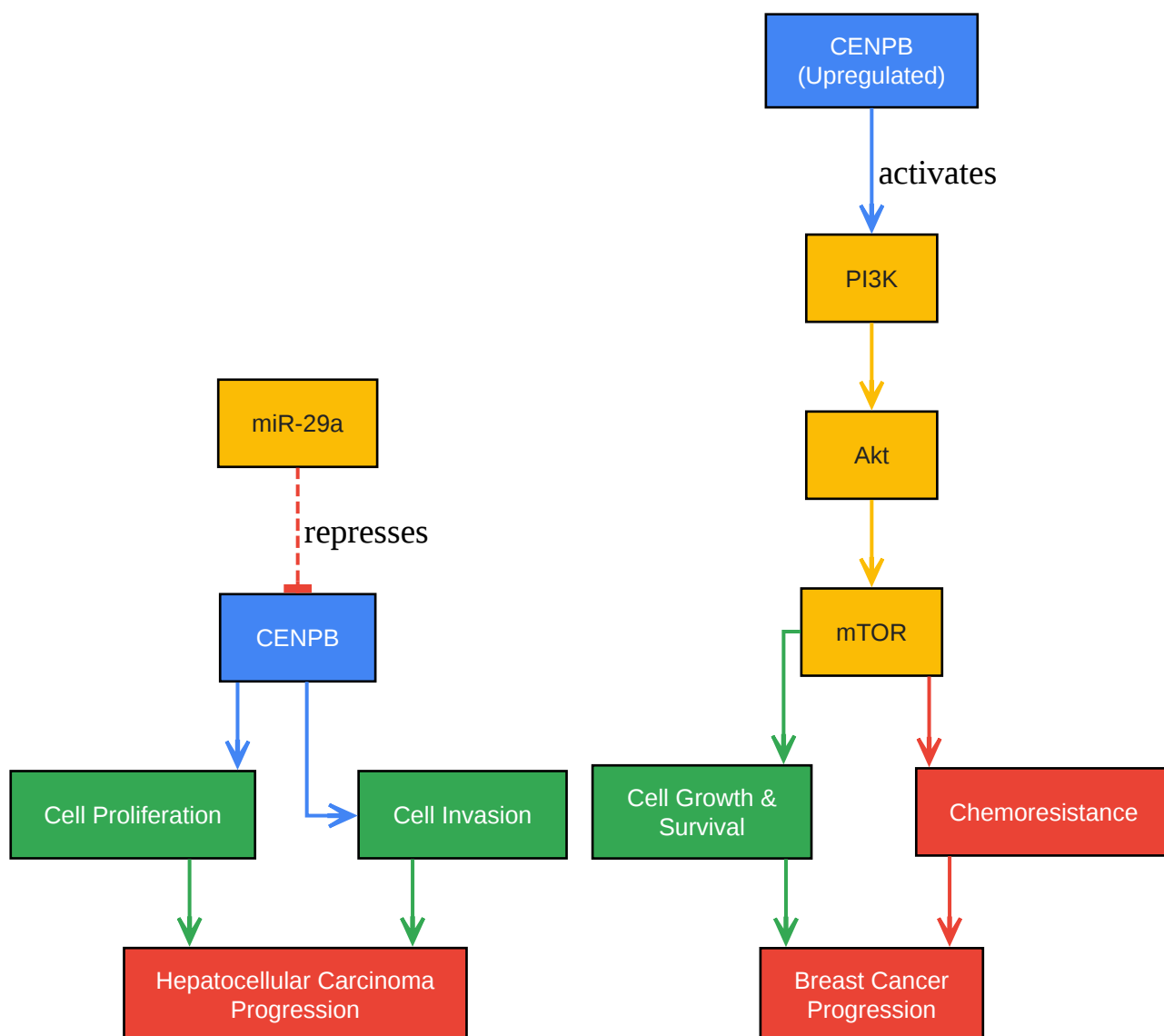
Mice homozygous for a null mutation in the *Cenpb* gene are viable and healthy, with no apparent defects in growth and morphology. Mitosis and meiosis appear to proceed normally in these animals, indicating that CENPB is not essential for these fundamental cellular processes. However, these mice do exhibit some subtle phenotypes.

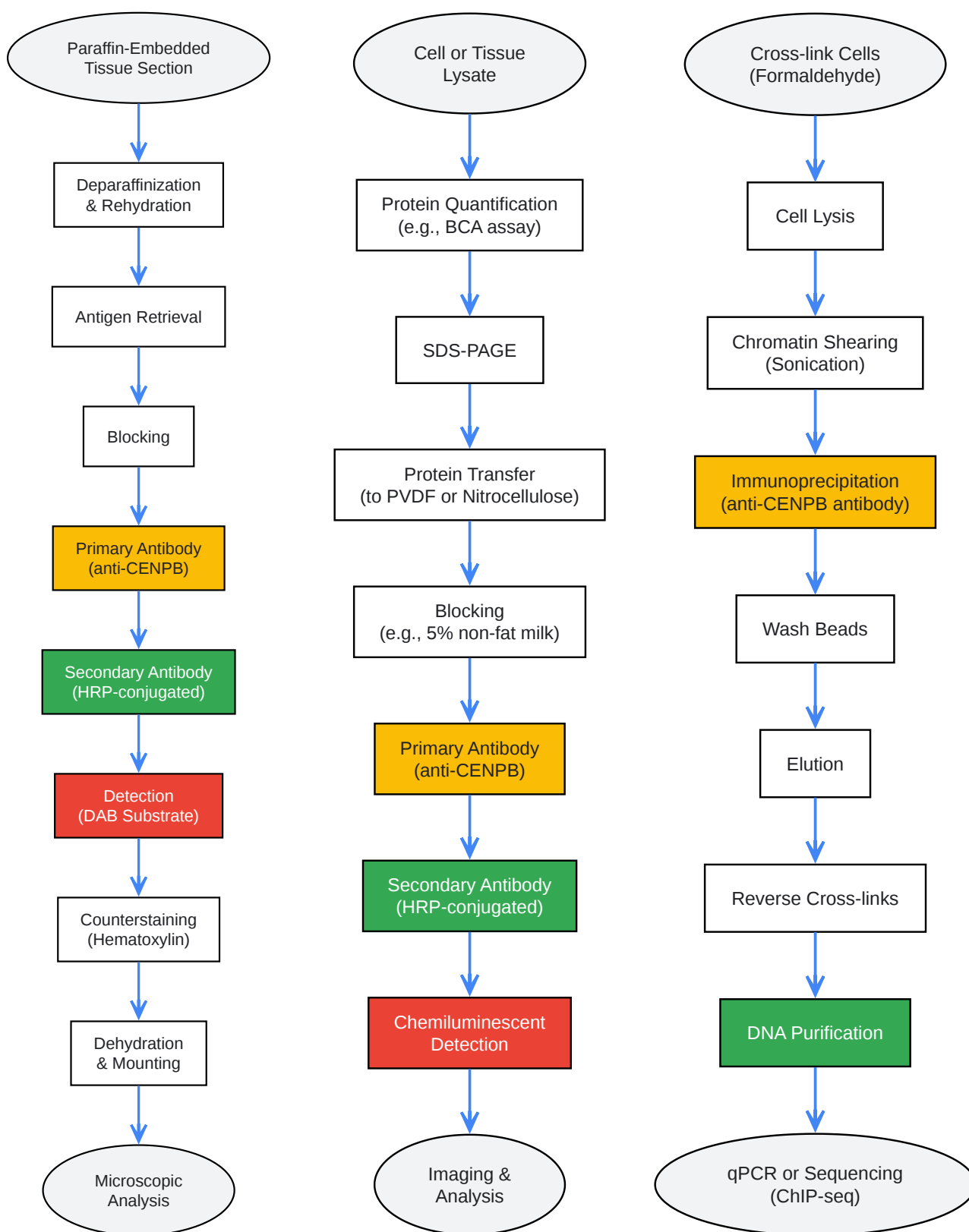
Quantitative Phenotypic Data of CENPB Knockout Mice

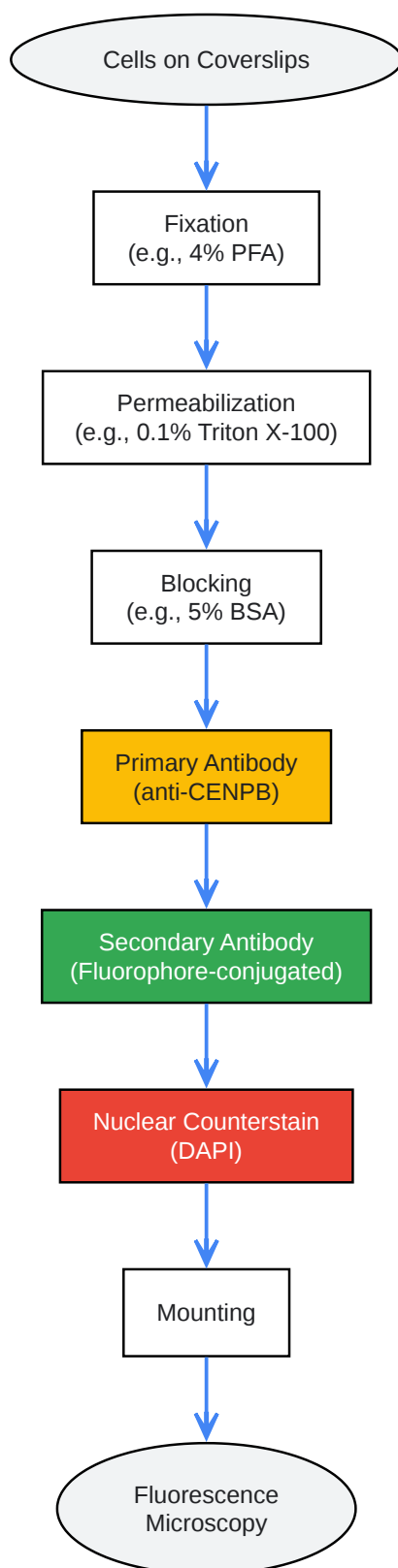
Phenotype	Finding	Quantitative Data	Reference
Body Weight	Lower body weight in adult knockout mice.	Body weights of null mice lag behind heterozygous and wild-type animals after weaning.	
Testis Weight and Sperm Content	Reduced testis size and sperm count in male knockout mice.	Testes of null mice are markedly smaller (29% reduction), with a 39.5% reduction in sperm content.	
Female Fertility	Age- and background-dependent reduction in reproductive competence.	Progressive loss of reproductive fitness over several generations due to a reduction in endometrial glands.	

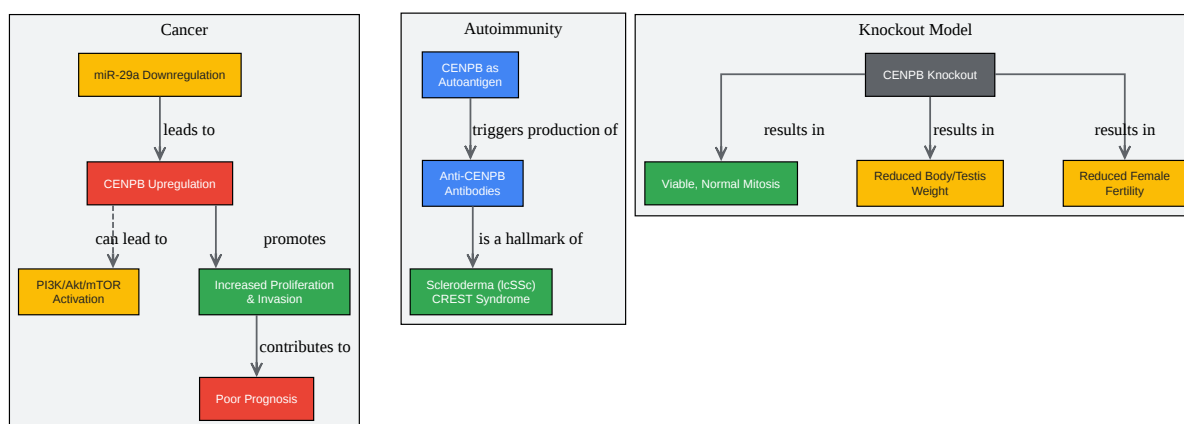
Key Signaling Pathways and Molecular Interactions

Regulation of CENPB by miR-29a in HCC









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